Chemical structure of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate
Chemical structure of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate
An In-Depth Technical Guide to tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (Boc-Glycine Hydrazide)
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate, a key bifunctional building block in modern organic synthesis and medicinal chemistry. Commonly known as Boc-glycine hydrazide, this reagent uniquely combines a temporary N-protecting group (Boc) with a highly reactive hydrazide moiety, built upon a stable glycine core. This structure facilitates its use as a versatile linker and a precursor for the synthesis of complex molecular architectures, including peptides and heterocyclic systems. This document, intended for researchers and drug development professionals, will detail the compound's physicochemical properties, provide a robust and validated synthesis protocol with mechanistic insights, explore its principal applications, and outline essential safety and handling procedures.
Physicochemical and Structural Characteristics
tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate is a stable, crystalline solid at room temperature.[1] The presence of the tert-butoxycarbonyl (Boc) group confers solubility in a range of organic solvents and provides a crucial orthogonal protecting group that is readily cleaved under acidic conditions, a cornerstone of its utility in multi-step synthesis.[2]
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate | N/A |
| Synonyms | Boc-Gly-NHNH2, [[[Hydrazino]carbonyl]methyl]carbamic acid tert-butyl ester | [1][3] |
| CAS Number | 6926-09-6 | [1][4] |
| Molecular Formula | C₇H₁₅N₃O₃ | [1][4] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95-98% | [1][4] |
| Storage Conditions | Long-term: -20°C (3 years); Short-term: 2-8°C (2 years) | [1][3] |
Synthesis Protocol and Mechanistic Insights
The most direct and widely adopted synthesis of Boc-glycine hydrazide is the nucleophilic acyl substitution of a corresponding N-Boc-glycine ester with hydrazine hydrate. This method is efficient, high-yielding, and relies on readily available starting materials.
Expert Rationale
The choice of an ester (typically methyl or ethyl) as the starting material is strategic; esters are sufficiently reactive towards strong nucleophiles like hydrazine but are stable enough for easy handling and purification. Methanol or ethanol are preferred solvents as they readily dissolve both the ester and hydrazine hydrate, facilitating a homogenous reaction mixture. An excess of hydrazine hydrate is used to ensure the reaction goes to completion by shifting the equilibrium toward the product side.
Validated Step-by-Step Synthesis Protocol
-
Reaction Setup : To a solution of N-Boc-glycine methyl ester (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (approx. 3.0 eq) dropwise at room temperature.
-
Reaction Execution : Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed (typically overnight).[5]
-
Product Isolation : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess hydrazine hydrate.[5]
-
Purification : The resulting crude residue is often a solid or a thick oil. Purify the product by trituration or recrystallization. Grinding the residue with a non-polar solvent such as hexanes or diethyl ether will often yield the product as a white, crystalline solid.[5] The solid can then be collected by vacuum filtration, washed with cold solvent, and dried under vacuum.
-
Characterization : Confirm the product's identity and purity via standard analytical techniques (¹H NMR, Mass Spectrometry) to ensure it meets the required specifications for subsequent applications.
Caption: Synthetic workflow for Boc-glycine hydrazide.
Core Applications in Synthetic Chemistry
The utility of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate stems from its two distinct reactive sites, which can be addressed sequentially.
A. Precursor for Heterocyclic Synthesis
The hydrazide moiety is a powerful nucleophile and a classic precursor for forming five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. For instance, condensation of Boc-glycine hydrazide with 1,3-dicarbonyl compounds provides a straightforward route to substituted pyrazoles. Similarly, it can be used to synthesize oxadiazoles, triazoles, and other important pharmacophores.
Caption: Key reaction pathways for Boc-glycine hydrazide.
B. Building Block in Peptide Synthesis
In peptide chemistry, C-terminal peptide hydrazides are valuable intermediates.[6] Boc-glycine hydrazide can be coupled to the C-terminus of a resin-bound peptide chain. Following the synthesis, the resulting peptide hydrazide can be used in fragment condensation strategies, such as native chemical ligation, to build larger, more complex proteins. The Boc protecting group is orthogonal to the Fmoc protecting group strategy commonly used in solid-phase peptide synthesis (SPPS), allowing for selective manipulation.[7]
Safety, Handling, and Storage
As with all laboratory chemicals, tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate should be handled with appropriate care in a well-ventilated area or chemical fume hood.[8]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Avoid breathing dust. Do not ingest. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[9]
-
Storage : For maximum shelf-life, the compound should be stored tightly sealed in a cool, dry, dark place, preferably in a freezer at -20°C.[1][3] It should be kept away from strong oxidizing agents and strong bases.[8]
-
Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate is a high-value synthetic intermediate whose strategic design enables a broad range of chemical transformations. Its straightforward synthesis, coupled with the orthogonal reactivity of its Boc-protected amine and hydrazide functional groups, secures its role as a fundamental tool for chemists in drug discovery, peptide science, and materials research. This guide provides the foundational knowledge for its effective and safe utilization in the laboratory.
References
-
Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. [Link]
-
Cole-Parmer. Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. [Link]
-
PubChem. tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Chemsrc. tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Suppliers. [Link]
-
PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
ResearchGate. Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. [Link]
-
CSBio. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
ACS Publications. Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. [Link]
-
National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
ChemRxiv. A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. [Link]
-
Journal of Al-Nahrain University. Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]
-
RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6926-09-6|tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate|BLD Pharm [bldpharm.com]
- 4. tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
- 5. TERT-BUTYL N-(1-BENZYL-2-HYDRAZINO-2-OXOETHYL)CARBAMATE | 30189-48-1 [m.chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
